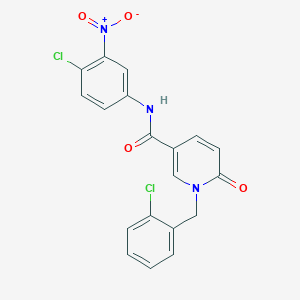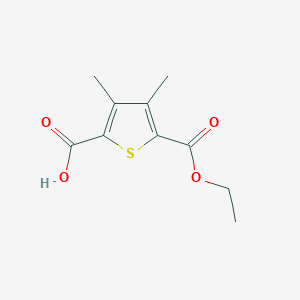
3,4-Dimethyl-thiophene-2,5-dicarboxylic acid monoethyl ester
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Electrochromic Materials
Thiophene derivatives, including those related to 3,4-Dimethyl-thiophene-2,5-dicarboxylic acid monoethyl ester, have been explored for their potential as electrochromic materials. A study highlighted the synthesis and characterization of thiophene-2,5-dicarboxylic acid diesters with different ester groups. These compounds exhibit reversible color changes upon reduction, showing potential for electrochromic device applications. The performance and stability of these electrochromic materials were found to depend on the structure of the ester groups, with certain substitutions enhancing cycling stability significantly (Chen et al., 2021).
Functionalization for Selective Esterification
Research on the functionalization of thiophene derivatives for selective esterification processes has been conducted. A study on 3,4-Ethylenedioxythiophene derivatives demonstrated that selective esterification could be achieved with certain substrates, offering insights into the chemistry of thiophene compounds and their potential applications in synthetic chemistry (Zhang et al., 2014).
Solid-State Structures and Polymer Applications
The solid-state structures of dimethyl 2,2'-bithiophenedicarboxylates, related to this compound, have been studied to understand their conformational behaviors. These insights are crucial for the development of new materials with desirable electronic and optical properties, particularly in the context of polymer chemistry and electronics (Pomerantz et al., 2002).
Amphiphilic Surfactants
Thiophene-based compounds have been synthesized for applications as amphiphilic surfactants. These compounds, derived from thiophene dicarboxylates, demonstrate potential for creating novel surfactants with specific properties, including those with Schiff base functionalities (Yi, 2006).
Polymer-Covered Electrodes
The modification of polymer-covered electrodes with functionalized thiophene polymers has been explored. This approach, involving the electrochemical polymerization of thiophene derivatives, opens up new possibilities for the development of polymeric reagents and materials with specific electronic and chemical functionalities (Welzel et al., 1995).
Propiedades
IUPAC Name |
5-ethoxycarbonyl-3,4-dimethylthiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c1-4-14-10(13)8-6(3)5(2)7(15-8)9(11)12/h4H2,1-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDHTAMTIISWJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)C(=O)O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94785-51-0 | |
| Record name | 5-(ethoxycarbonyl)-3,4-dimethylthiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

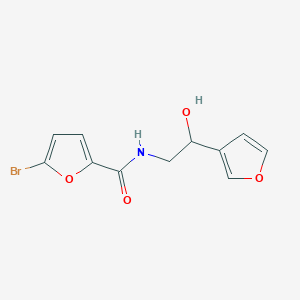
amino}acetamide](/img/structure/B2596733.png)
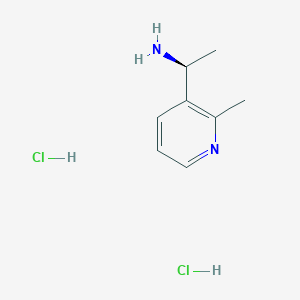
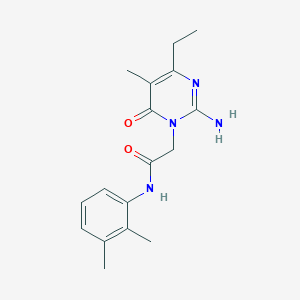


![3-Bromo-6-(difluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B2596743.png)
![N-(1-(furan-2-yl)propan-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2596744.png)

![N-[(4-methylphenyl)methyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2596746.png)
![N-(2,4-difluorophenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2596749.png)

